molecular formula C22H28N2O8S B3948562 1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid

1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid

Cat. No.: B3948562
M. Wt: 480.5 g/mol
InChI Key: XURFEKVUXAYAEZ-UHFFFAOYSA-N
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Description

1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with methoxy and phenylmethoxy groups, as well as a methylsulfonyl group. The presence of oxalic acid further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine typically involves multiple steps, including the preparation of intermediate compounds. The process may start with the reaction of 3-methoxy-4-phenylmethoxybenzyl chloride with piperazine under controlled conditions to form the desired piperazine derivative. This intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the methoxy and phenylmethoxy groups enhances its binding affinity, while the methylsulfonyl group contributes to its stability and solubility. The exact pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivative with chlorine substitutions.

    Steviol glycoside: Natural sweetener with a glycoside structure.

    Bromomethyl methyl ether: Organic compound with a bromomethyl group.

Uniqueness

1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties Unlike dichloroaniline, it contains a piperazine ring, and unlike steviol glycoside, it is not a natural product

Properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S.C2H2O4/c1-25-20-14-18(15-21-10-12-22(13-11-21)27(2,23)24)8-9-19(20)26-16-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-9,14H,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURFEKVUXAYAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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